N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
Description
Chemical Classification and Nomenclature
N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a synthetic organic compound classified as a morpholine-containing acetamide derivative . Its structure integrates three functional motifs:
- A methoxy-substituted phenyl ring (2-methoxy-5-aminophenyl).
- A morpholine ring (tetrahydro-1,4-oxazine).
- An acetamide backbone linking the aromatic and heterocyclic components.
IUPAC Name :
2-Morpholin-4-yl-N-(5-amino-2-methoxyphenyl)acetamide.
Alternative Designations :
- 4-Morpholineacetamide, N-(5-amino-2-methoxyphenyl)-.
- NY7 (depositor-supplied synonym).
- CAS No. 436090-51-6.
Molecular Formula : $$ \text{C}{13}\text{H}{19}\text{N}{3}\text{O}{3} $$
Molecular Weight : 265.31 g/mol.
| Property | Value | Source |
|---|---|---|
| SMILES | COc1ccc(cc1NC(=O)CN1CCOCC1)N | |
| InChI Key | MNFRBLGBBIMAOZ-UHFFFAOYSA-N |
Historical Context and Development
The compound emerged in the early 2000s amid research into morpholine-acetamide derivatives for therapeutic applications. Key milestones include:
- 2001 : Patents disclosed morpholine-acetamides as anti-inflammatory agents, though this specific derivative was not explicitly named.
- 2014 : First structural characterization in public databases (e.g., ChemSpider).
- 2019 : Commercial availability as a building block for drug discovery.
Its development aligns with broader interest in morpholine-based scaffolds for modulating protein targets, particularly kinases and G-protein-coupled receptors.
Significance in Chemical Research and Literature
The compound is notable for:
- Structural versatility : The morpholine ring enhances solubility, while the methoxyphenyl group enables π-π interactions in biological systems.
- Drug discovery utility : Used in synthesizing analogs for oncology and antimicrobial research.
- Hypoxia-inducible factor (HIF) inhibition : Related derivatives show promise in targeting tumor microenvironments.
Recent literature highlights its role in optimizing pharmacokinetic properties of lead compounds.
IUPAC Identification and Alternative Designations
IUPAC Validation :
The name adheres to Rule P-62.5.2.1 for amides and Section SR-4.4 for morpholine numbering.
Registry Identifiers :
Commercial Codes :
Regulatory Status and Chemical Registration Information
- REACH : Not registered under EU Regulation EC 1907/2006.
- DSSTox : DTXSID501257075 (for a structural analog).
- Safety Data : Limited to hazard statements for handling (e.g., P280, P305+P351+P338).
| Database | Identifier | Status |
|---|---|---|
| CAS Common Chemistry | 436090-51-6 | Active |
| EPA CompTox | Under review | Pending |
This compound remains a research-grade chemical without approved therapeutic applications as of 2025.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFRBLGBBIMAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357669 | |
| Record name | N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436090-51-6 | |
| Record name | N-(5-Amino-2-methoxyphenyl)-4-morpholineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436090-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide typically involves the following steps:
Starting Material: The synthesis begins with 5-amino-2-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-amino-2-methoxybenzoic acid is converted to an amide group by reacting with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the nitro derivatives to revert them back to the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium iodide (NaI) or thiourea can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Labeling: It can be used to label proteins for studying their structure and function.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Diagnostic Imaging: It can be used as a contrast agent in imaging techniques like magnetic resonance imaging (MRI).
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In the case of receptor interaction, it can modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Morpholine vs.
- Aromatic Substituents: The 5-amino-2-methoxy-phenyl group in the target compound distinguishes it from benzimidazole- or thiazole-containing analogues (), which may alter binding affinity in kinase or apoptosis-targeting applications.
Key Observations :
- The target compound’s discontinuation () contrasts with the robust yields (52–74%) of morpholinyl acetamides in , suggesting scalability challenges or reagent availability issues.
- Synthetic routes for morpholinyl acetamides typically involve nucleophilic substitution of chloroacetamide intermediates with morpholine, as seen in .
Physicochemical and ADMET Properties
Table 3: Predicted ADMET Profiles

Key Observations :
- The target compound’s higher LogP (1.2) compared to ’s derivative (0.8) suggests increased lipophilicity, possibly due to the methoxy group. This may affect membrane permeability but increase off-target interactions.
- Thiazole-containing analogues () show poor solubility and high CYP450 inhibition risks, highlighting the advantage of phenyl-morpholinyl scaffolds in balancing ADMET properties.
Research Implications and Limitations
- Structural Insights: The 5-amino-2-methoxy-phenyl group may confer unique hydrogen-bonding capabilities compared to nitro or benzimidazole substituents ().
- Biological Potential: While direct data are lacking, analogues in and validate morpholinyl acetamides as viable leads for oncology and signal transduction research.
Biological Activity
N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a morpholine ring linked to an acetamide group, with a 5-amino-2-methoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 265.31 g/mol. The unique structural elements contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby influencing metabolic pathways. This inhibition can lead to altered cellular responses and metabolic processes.
- Receptor Modulation : It can bind to receptors involved in signal transduction pathways, modulating cellular responses that are crucial for various physiological processes.
Anticonvulsant Activity
Research indicates that this compound has shown potential anticonvulsant properties. In studies using animal models, compounds with similar morpholine structures were evaluated for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicated that several derivatives, including those containing the morpholine moiety, provided significant protection against seizures, demonstrating a promising profile for anticonvulsant activity .
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives containing morpholine rings demonstrated notable cytotoxicity against HepG2 liver cancer cells. The mechanism involved induction of G2/M phase arrest and apoptosis in cancer cells, highlighting the potential of these compounds as anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Morpholine ring | Anticonvulsant | Distinct amino substitution |
| N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide | Quinazoline moiety | Antitumor | Complexity from quinazoline |
| N-(4-Aminophenyl)-2-(4-piperidinyl)acetamide | Piperidine instead of morpholine | Antidepressant | Altered pharmacological profile |
This comparison illustrates how variations in substituents affect the biological activities of these compounds, emphasizing the importance of structural features in drug design.
Case Studies and Research Findings
- Anticonvulsant Screening : A study evaluating various derivatives found that those with morpholine structures exhibited significant anticonvulsant activity in the MES test at doses ranging from 100 mg/kg to 300 mg/kg, confirming their potential as new antiepileptic drugs .
- Cytotoxicity in Cancer Models : Another investigation revealed that compounds similar to this compound effectively inhibited HepG2 cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Interaction Studies : In silico docking studies suggested that the compound binds effectively to target enzymes involved in tumor growth pathways, indicating its potential as a therapeutic agent against various malignancies.
Q & A
Q. What are the optimal synthetic routes for N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl and morpholine moieties. A validated approach includes:
Amination : Nitro reduction of a precursor (e.g., N-(4-nitrophenyl)-2-morpholin-4-yl-acetamide) using iron in 75% ethanol under reflux, followed by hydrochloric acid quenching .
Acetylation : Reacting the amine intermediate with chloroacetyl chloride in anhydrous THF with K₂CO₃ as a base, followed by crystallization in ethanol (yield: ~78%) .
Critical Parameters :
- Solvent Choice : Ethanol or THF optimizes solubility and reaction kinetics.
- Catalysts : K₂CO₃ enhances nucleophilic substitution efficiency.
- Temperature : Reflux conditions (e.g., 1–16 hours) ensure complete conversion while minimizing side reactions.
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Fe, 75% EtOH, HCl | 85% | Amber solution post-reduction |
| 2 | ClCH₂COCl, THF, K₂CO₃ | 78% | White crystalline precipitate |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Expect peaks for morpholine protons (δ 2.50 ppm, 4H; δ 3.63 ppm, 4H), acetamide CH₂ (δ 3.11 ppm), and aromatic protons (δ 7.52–7.58 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 347 for a related morpholine-acetamide) .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : The morpholine ring and methoxy group enhance hydrogen bonding with kinase ATP-binding pockets (e.g., Bcl-2 proteins). Use AutoDock Vina with PDB structures (e.g., 1G5M) to simulate interactions .
- SAR Insights : Analogous compounds show that electron-donating groups (e.g., -OCH₃) improve solubility and target engagement, while chloro substituents increase lipophilicity .
- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data from kinase inhibition assays .
Q. What strategies resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assays (e.g., MTT for cytotoxicity) using matched cell lines (e.g., MCF-7 vs. HEK293) and control compounds .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in efficacy .
- Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers .
| Cell Line | IC₅₀ (μM) | Assay Type | Notes |
|---|---|---|---|
| MCF-7 | 12.3 ± 1.2 | MTT | High ROS generation |
| HEK293 | >50 | MTT | Low membrane permeability |
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SXRD) : Use SHELXL for refinement. Key parameters:
- Space Group : P2₁/c (common for acetamides).
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature .
- Twinning Analysis : Employ SHELXD to detect pseudo-merohedral twinning in low-symmetry crystals .
Data Contradiction Analysis
- Case Study : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:
- Cell Line Heterogeneity : BRCA1 status in MCF-7 vs. MDA-MB-231 impacts compound sensitivity .
- Solvent Artifacts : DMSO concentrations >0.1% can induce false cytotoxicity .
- Resolution : Cross-validate data using orthogonal assays (e.g., apoptosis markers like Annexin V) .
Key Takeaways
- Synthesis : Optimize stepwise functionalization with ethanol/THF solvent systems.
- Characterization : Prioritize 1H-NMR and ESI-MS for structural confirmation.
- Biological Studies : Address assay variability via metabolic profiling and standardized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

